molecular formula C10H15NO3 B108169 tert-butyl N-(furan-2-ylmethyl)carbamate CAS No. 178918-29-1

tert-butyl N-(furan-2-ylmethyl)carbamate

Cat. No.: B108169
CAS No.: 178918-29-1
M. Wt: 197.23 g/mol
InChI Key: RRUDWSJNJRPUAG-UHFFFAOYSA-N
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Description

tert-Butyl N-(furan-2-ylmethyl)carbamate: is an organic compound with the molecular formula C10H15NO3 . It is a derivative of carbamic acid, where the hydrogen atom is replaced by a tert-butyl group and the nitrogen atom is bonded to a furan-2-ylmethyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Furan-2-ylmethylamine+tert-butyl chloroformatetert-butyl N-(furan-2-ylmethyl)carbamate+HCl\text{Furan-2-ylmethylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Furan-2-ylmethylamine+tert-butyl chloroformate→tert-butyl N-(furan-2-ylmethyl)carbamate+HCl

The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(furan-2-ylmethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .

Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from the amine functionality. It is also used in the synthesis of pharmaceuticals where protection of amine groups is required .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it an ideal protecting group in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(furan-2-ylmethyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(furan-2-ylmethyl)carbamate is unique due to the presence of the furan-2-ylmethyl group, which imparts specific reactivity and stability. The furan ring can participate in additional reactions, providing versatility in synthetic applications. The tert-butyl group offers robust protection under various conditions, making it a preferred choice in complex syntheses .

Properties

IUPAC Name

tert-butyl N-(furan-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUDWSJNJRPUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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